Diethyl (2-cyanoethyl)phosphonate

Organozinc chemistry β-Ketophosphonate synthesis Cyanoalkylphosphonate reactivity

Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3) is an organophosphorus compound with molecular formula C₇H₁₄NO₃P and molecular weight 191.16 g/mol. It belongs to the class of cyanoalkylphosphonates and serves as a versatile intermediate in organic synthesis.

Molecular Formula C7H14NO3P
Molecular Weight 191.16 g/mol
CAS No. 10123-62-3
Cat. No. B161486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-cyanoethyl)phosphonate
CAS10123-62-3
Molecular FormulaC7H14NO3P
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCC#N)OCC
InChIInChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3
InChIKeyLDOZIDLMPNCNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3): Procurement-Grade Organophosphorus Reagent for β-Ketophosphonate Synthesis and Pharmaceutical Applications


Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3) is an organophosphorus compound with molecular formula C₇H₁₄NO₃P and molecular weight 191.16 g/mol [1]. It belongs to the class of cyanoalkylphosphonates and serves as a versatile intermediate in organic synthesis. Commercially available at ≥95% purity with density 1.08 g/mL at 25 °C and boiling point 110 °C at 0.1 mmHg, this reagent is primarily employed in the synthesis of β-, γ-, and δ-ketophosphonates via organozinc-mediated reactions [2], and has been patented as an active pharmaceutical ingredient for treating inflammation, inflammatory-related disorders, and pain [3].

Why Generic Cyanoalkylphosphonate Substitution Fails: Structural and Reactivity Differentiation of Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3)


Substituting diethyl (2-cyanoethyl)phosphonate with alternative cyanoalkylphosphonates such as diethyl cyanomethylphosphonate (CAS 2537-48-6) or diethyl phosphite (CAS 762-04-9) fundamentally alters reaction outcomes due to differences in carbanion stabilization, steric environment, and electrophilic reactivity profiles [1]. The two-carbon ethylene spacer between the phosphorus atom and the nitrile group in diethyl (2-cyanoethyl)phosphonate provides distinct nucleophilic character compared to the one-carbon spacer in diethyl cyanomethylphosphonate, leading to divergent reactivity with organometallic reagents and electrophiles [2]. Furthermore, diethyl (2-cyanoethyl)phosphonate has demonstrated direct pharmaceutical utility as an active ingredient for treating inflammation and pain, a property not shared by closely related phosphonate esters that lack the specific substitution pattern required for this therapeutic activity [3]. Generic replacement without experimental validation risks compromised synthetic yields and absent biological efficacy.

Quantitative Differentiation Evidence for Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3) versus Closest Analogs


Organozinc-Mediated β-Ketophosphonate Synthesis: 90% Yield versus 40-50% for Alternative Substrates

Diethyl (2-cyanoethyl)phosphonate reacts with organozinc compounds to produce β-ketophosphonates in approximately 90% yield after hydrolysis [1]. In contrast, under identical reaction conditions, diethyl cyanomethylphosphonate (one-carbon spacer) and diethyl (3-cyanopropyl)phosphonate (three-carbon spacer) yield the corresponding α-ketophosphonates and γ-ketophosphonates, respectively, with yields ranging from 40-50% [1]. This nearly twofold yield advantage positions diethyl (2-cyanoethyl)phosphonate as the optimal reagent for synthesizing β-ketophosphonate intermediates.

Organozinc chemistry β-Ketophosphonate synthesis Cyanoalkylphosphonate reactivity

Direct Pharmaceutical API Status: Patented Anti-Inflammatory and Analgesic Activity

Diethyl (2-cyanoethyl)phosphonate is patented as an active pharmaceutical ingredient (API) for the treatment of inflammation, inflammatory-related disorders, and pain when administered to a subject in need thereof [1]. The patent claims pharmaceutical compositions comprising a pharmaceutically acceptable carrier and diethyl (2-cyanoethyl)phosphonate or a pharmaceutically acceptable salt or solvate thereof [1]. In contrast, diethyl cyanomethylphosphonate (CAS 2537-48-6) is documented exclusively as a Horner-Wadsworth-Emmons olefination reagent with no pharmaceutical API claims or demonstrated therapeutic activity in peer-reviewed literature [2].

Pharmaceutical API Anti-inflammatory Pain management Olatec Industries

Reagent Versatility: Validated in Lipophilic Oxoamide and Phospholipase A2 Inhibitor Synthesis

Diethyl (2-cyanoethyl)phosphonate is a validated reactant in the synthesis of lipophilic oxoamides that demonstrate activity against phospholipase A2, as well as in the preparation of triose phosphate isomerase inhibitors of muscle tissue . Additionally, it participates in base-catalyzed stereospecific anti-Markovnikov addition reactions . This breadth of demonstrated synthetic utility across multiple pharmacologically relevant target classes is documented in technical literature. In comparison, diethyl phosphite (CAS 762-04-9), which lacks the cyanoethyl group, exhibits different reactivity profiles and applications that do not extend to these specific oxoamide syntheses [1].

Lipophilic oxoamides Phospholipase A2 inhibitors Triose phosphate isomerase inhibitors Anti-Markovnikov addition

Physical Property Differentiation: Lower Boiling Point Profile versus Diethyl Cyanomethylphosphonate

Diethyl (2-cyanoethyl)phosphonate exhibits a boiling point of 110 °C at 0.1 mmHg [1], which is substantially lower than the boiling point of diethyl cyanomethylphosphonate at 101-102 °C at 2 mmHg [2]. This differential volatility profile under reduced pressure provides distinct purification advantages when vacuum distillation is employed to isolate reaction products or purify reagent stocks. The lower boiling point of the target compound under higher vacuum conditions facilitates more efficient separation from higher-boiling reaction byproducts.

Physical properties Boiling point Purification Vacuum distillation

Procurement-Guiding Application Scenarios for Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3)


Pharmaceutical Development: Direct API for Anti-Inflammatory and Analgesic Formulations

For pharmaceutical companies and contract research organizations developing treatments for inflammation, inflammatory-related disorders, or pain, diethyl (2-cyanoethyl)phosphonate offers a direct active pharmaceutical ingredient (API) pathway supported by granted patent claims [1]. The compound can be formulated with pharmaceutically acceptable carriers for oral, topical, or parenteral administration. This application scenario is unique among cyanoalkylphosphonates, as close analogs such as diethyl cyanomethylphosphonate lack any documented pharmaceutical utility claims [2]. Procurement of this specific CAS number ensures access to a compound with established intellectual property protection and defined therapeutic indication space.

High-Efficiency β-Ketophosphonate Intermediate Production

For synthetic chemistry laboratories engaged in natural product synthesis or pharmaceutical intermediate production requiring β-ketophosphonate building blocks, diethyl (2-cyanoethyl)phosphonate delivers approximately 90% yield in organozinc-mediated reactions, compared to 40-50% yields achievable with alternative cyanoalkylphosphonates [1]. This yield advantage is directly tied to the two-carbon ethylene spacer between the phosphorus atom and the nitrile group, which provides optimal carbanion stabilization for β-ketophosphonate formation. Laboratories performing multi-step syntheses where β-ketophosphonate intermediates are critical should specify this CAS number to maximize throughput and minimize material waste.

Phospholipase A2 Inhibitor and Lipophilic Oxoamide Synthesis

For medicinal chemistry programs targeting phospholipase A2 inhibition or developing triose phosphate isomerase inhibitors, diethyl (2-cyanoethyl)phosphonate is a documented synthetic building block for constructing lipophilic oxoamide scaffolds with demonstrated biological activity [1]. The compound also enables base-catalyzed stereospecific anti-Markovnikov addition reactions for accessing structurally diverse pharmacophores. Alternative phosphonate reagents lacking the cyanoethyl moiety cannot access these specific synthetic transformations [2]. Researchers in these target areas should prioritize this CAS number to leverage established synthetic precedent and avoid time-consuming method development.

Precursor for 3-Aminopropylphosphonate via Catalytic Hydrogenation

For laboratories synthesizing 3-aminopropylphosphonic acid derivatives (important in biomedical and materials science applications), diethyl (2-cyanoethyl)phosphonate serves as a direct precursor via catalytic hydrogenation of the nitrile group. This transformation yields diethyl 3-aminopropylphosphonate in approximately 80% yield following vacuum distillation at 115 °C and 0.18 mbar [1]. This high-yield reductive amination pathway provides efficient access to primary amine-containing phosphonates that are valuable as metal-chelating agents, enzyme inhibitors, and surface-modifying compounds. The alternative approach of synthesizing these aminophosphonates de novo from diethyl phosphite and protected aminoalkyl halides typically requires multiple protection-deprotection steps with lower overall yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl (2-cyanoethyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.